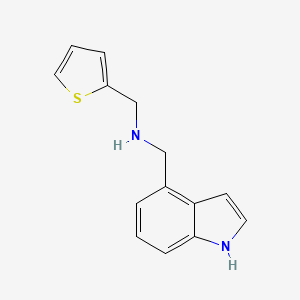

![molecular formula C10H8F3N3O B3170657 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine CAS No. 944905-99-1](/img/structure/B3170657.png)

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Descripción general

Descripción

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. It is a highly versatile compound that has shown promising results in various studies.

Aplicaciones Científicas De Investigación

- This compound has been investigated for its use in OLEDs. Specifically, derivatives of 9,10-diarylanthracene containing the 3-(trifluoromethyl)phenyl group have been synthesized and characterized. These derivatives exhibit high thermal stability and suitable frontier-energy levels, making them excellent host materials for blue OLEDs .

- The electroluminescent (EL) emission maximum of these compounds was observed at 488 nm (for one derivative) and 512 nm (for two other derivatives). Among them, the 1-based device displayed the highest performance in terms of brightness, current efficiency, and external quantum efficiency .

- The polymeric film derived from 3-(4-trifluoromethylphenyl)propoxybenzene has been electrochemically deposited on electrode surfaces. This compound is used in the synthesis of Cinacalcet hydrochloride (Sensipar®), a calcimimetic drug for treating secondary hyperparathyroidism and hypercalcemia .

- Additionally, spectroelectrochemical investigations of metal-free and metallophthalocyanines containing 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups have been conducted to understand their redox behaviors .

- An improved method for synthesizing 3-(3-trifluoromethylphenyl)propanal, a key intermediate for preparing Cinacalcet hydrochloride, has been developed. The protocol involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation. The overall yield is excellent, and microwave conditions reduce reaction times without affecting selectivity .

Organic Light-Emitting Diodes (OLEDs)

Polymeric Films and Electrochemistry

Fine Chemical Synthesis

Biological Potentials

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been found to modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling .

Pharmacokinetics

The trifluoromethyl group in its structure might enhance its lipophilicity, which could potentially improve its bioavailability .

Result of Action

Similar compounds have been found to exhibit various biological effects, such as antidepressant-like effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

Propiedades

IUPAC Name |

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMKBTSZYJGPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)

![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)

![2-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3170629.png)

![6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B3170635.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B3170672.png)